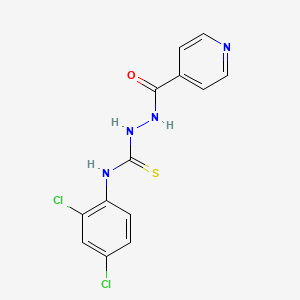![molecular formula C16H12Cl3N3S B4611290 2-CHLOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4611290.png)
2-CHLOROBENZYL [5-(3,4-DICHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
概要
説明
2-Chlorobenzyl [5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that features a triazole ring, chlorinated benzene rings, and a sulfide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl [5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the chlorinated benzene rings via electrophilic aromatic substitution. The final step often involves the formation of the sulfide linkage through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated benzene rings can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
2-Chlorobenzyl [5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-chlorobenzyl [5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorinated benzene rings may enhance the compound’s binding affinity to hydrophobic pockets in target molecules. The sulfide linkage can participate in redox reactions, influencing the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
2-Chlorobenzyl [5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl] sulfide: Lacks the methyl group on the triazole ring.
2-Chlorobenzyl [5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] ether: Contains an ether linkage instead of a sulfide linkage.
2-Chlorobenzyl [5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] amine: Contains an amine group instead of a sulfide linkage.
Uniqueness
The presence of the sulfide linkage in 2-chlorobenzyl [5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide imparts unique chemical properties, such as its ability to undergo oxidation to form sulfoxides and sulfones. This feature distinguishes it from similar compounds with different linkages, such as ethers or amines.
特性
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3S/c1-22-15(10-6-7-13(18)14(19)8-10)20-21-16(22)23-9-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYPLBKDHHLBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-5-{[(3-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4611219.png)
![1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4611226.png)
![N-(1-METHYL-4-PIPERIDYL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4611239.png)
![6-chloro-N-(2,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4611240.png)
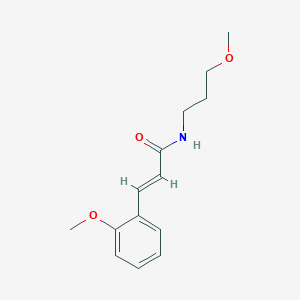
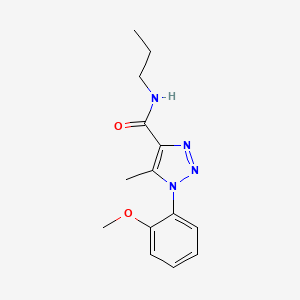
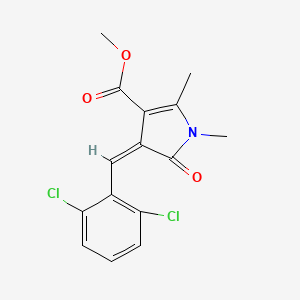
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B4611269.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4611277.png)
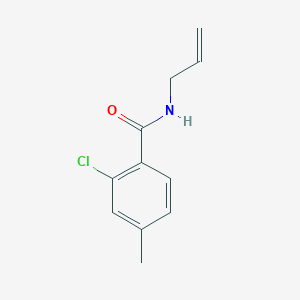
![N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4611286.png)
![5-ethyl-N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4611297.png)
![2-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4611303.png)
